3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile
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Overview
Description
3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile is a complex organic compound that features a unique structure combining an azetidinone ring, a methoxyphenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azetidinone ring: This can be achieved through a cyclization reaction involving a β-lactam precursor.
Attachment of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Introduction of the oxolan-2-ylmethyl group: This can be done via an alkylation reaction.
Coupling with benzonitrile: This final step involves an etherification reaction to link the azetidinone derivative with benzonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of 3-{[2-(3-Hydroxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile.
Reduction: Formation of 3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzylamine.
Substitution: Formation of various substituted azetidinone derivatives.
Scientific Research Applications
3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include the inhibition of key metabolic processes or the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(3-Hydroxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile
- 3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzylamine
- 4-Methoxyphenol
Uniqueness
What sets 3-{[2-(3-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-(3-methoxyphenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-17-7-3-6-16(12-17)20-21(28-18-8-2-5-15(11-18)13-23)22(25)24(20)14-19-9-4-10-27-19/h2-3,5-8,11-12,19-21H,4,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIKPLKQWZUDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2CC3CCCO3)OC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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